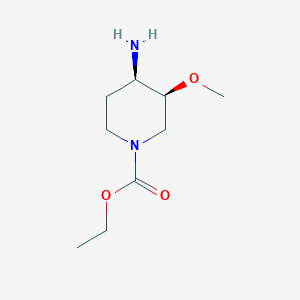

ethyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate

Description

Ethyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate (CAS 83863-71-2 as hydrochloride salt) is a piperidine derivative with a stereospecific (3S,4R) configuration. Its molecular formula is C₉H₁₇N₂O₃ (free base), featuring:

- An ethyl ester group at the 1-position.

- A methoxy (-OCH₃) group at the 3-position.

- An amino (-NH₂) group at the 4-position.

This compound serves as a key intermediate in pharmaceutical synthesis, particularly for drugs targeting neurological or metabolic pathways due to its amine functionality and stereochemical precision .

Properties

IUPAC Name |

ethyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-3-14-9(12)11-5-4-7(10)8(6-11)13-2/h7-8H,3-6,10H2,1-2H3/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIIGTSPAEONQHZ-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(C(C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N1CC[C@H]([C@H](C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring Functionalization and Methoxylation

The first stage involves converting N-carbethoxy-4-piperidone into a methoxy-substituted intermediate. This is achieved through a two-step sequence:

Reductive Amination for Amino Group Introduction

The 4-keto group is converted to an amino group via reductive amination. Sodium tris(acetoxy)borohydride (STAB) in THF at 0–20°C facilitates this transformation, selectively reducing the imine intermediate formed by reacting the ketone with an ammonia source.

Chiral Resolution of Racemates

A critical challenge in this synthesis is obtaining the desired (3S,4R) stereoisomer. The racemic mixture is resolved using a Chiralcel OJ column, a cellulose-based chiral stationary phase, which separates enantiomers based on differential interactions with the stationary phase. This step ensures high enantiomeric excess (ee) for the target compound.

Deprotection and Final Product Isolation

The ethyl carbamate protecting group is removed via hydrogenolysis using palladium on carbon (Pd/C) and ammonium formate in methanol under reflux. The final product is isolated after neutralization with sodium bicarbonate and purification via recrystallization or chromatography.

Comparative Analysis of Synthetic Routes

Stereochemical Considerations and Optimization

The (3S,4R) configuration is achieved through chiral resolution rather than asymmetric synthesis. While enzymatic resolution or chiral auxiliaries could theoretically offer alternatives, the Chiralcel OJ column remains the most widely reported method. Recent advances in continuous-flow chromatography may improve throughput and reduce solvent consumption for large-scale production.

Scalability and Industrial Relevance

The described eight-step synthesis, while robust, faces challenges in scalability due to:

-

Low Yields in Resolution Steps : Chiral chromatography typically suffers from lower throughput compared to crystallization-based methods.

-

Sensitivity to Oxygen/Moisture : Multiple steps require inert atmospheres, increasing operational complexity.

-

Cost of Chiral Columns : Industrial adoption may necessitate alternative resolution strategies, such as diastereomeric salt formation.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, alcohols, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the potential of piperidine derivatives, including ethyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate, in cancer treatment. The compound has shown promising results in:

- Cytotoxicity and Apoptosis Induction : In a study involving FaDu hypopharyngeal tumor cells, the compound demonstrated better cytotoxic effects compared to the standard drug bleomycin. This suggests its potential as an anticancer agent through mechanisms involving apoptosis induction and enhanced interaction with protein binding sites due to its three-dimensional structure .

- Inhibition of Cancer Pathways : The compound has been noted for its ability to inhibit IKKb, a key player in NF-κB transcription linked to chronic inflammation and cancer progression. Its structural features allow for optimal interaction with IKKb's catalytic pocket, enhancing its pharmacological properties .

Antibacterial Applications

This compound has also been investigated for its antibacterial properties:

- Broad-Spectrum Activity : The compound exhibits effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for treating various bacterial infections. Its activity includes efficacy against resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) and penicillin-resistant Streptococcus pneumoniae .

- Mechanism of Action : The antibacterial action is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. This mechanism positions the compound as a valuable addition to the antibiotic arsenal amid rising antibiotic resistance concerns .

Neurological Disorders

The compound's structural attributes lend themselves to applications in treating neurological conditions:

- Alzheimer’s Disease : Piperidine derivatives have been explored for their potential in treating Alzheimer’s disease by acting as dual inhibitors of acetylcholinesterase and butyrylcholinesterase enzymes. This compound may enhance brain exposure and exhibit antioxidant properties, which are beneficial in neuroprotection .

Data Summary

Case Studies

- Cytotoxicity Study : A comparative study evaluated several piperidine derivatives' efficacy against various cancer cell lines. This compound showed significant cytotoxic effects on hypopharyngeal tumors, indicating its potential as an anticancer drug candidate.

- Antibacterial Efficacy : In vitro tests demonstrated that this compound inhibited the growth of MRSA and other resistant bacteria strains effectively. These findings support further exploration into its development as a new antibiotic.

Mechanism of Action

The mechanism of action of ethyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the intended application.

Comparison with Similar Compounds

tert-Butyl (3S,4R)-4-Amino-3-Methoxypiperidine-1-Carboxylate (CAS 1171125-92-0)

Molecular Formula : C₁₁H₂₂N₂O₃

Key Differences :

- Ester Group : tert-Butoxycarbonyl (Boc) instead of ethyl ester.

- Properties : Higher molecular weight (230.304 vs. 217.24 for the target compound’s free base) and increased steric bulk, enhancing stability but reducing solubility in polar solvents .

- Applications : Boc protection shields the amine during synthesis, requiring acidic conditions for deprotection. This contrasts with the ethyl ester in the target compound, which may undergo hydrolysis under basic conditions .

| Property | Ethyl Ester (Target) | tert-Butyl Ester |

|---|---|---|

| Molecular Weight | 217.24 | 230.304 |

| Boiling Point | Not reported | 306.2°C |

| LogP (Lipophilicity) | ~0.21 (estimated) | 0.21 |

| Synthetic Utility | Direct functionalization | Requires deprotection |

Ethyl (3S,4R)-1-Benzyl-4-Hydroxy-3-Pyrrolidinecarboxylate (CAS 849935-75-7)

Molecular Formula: C₁₄H₁₉NO₃ Key Differences:

- Ring Structure : Pyrrolidine (5-membered) vs. piperidine (6-membered).

- Substituents: Benzyl and hydroxyl (-OH) groups instead of amino and methoxy.

trans-Benzyl 3-Amino-4-Methylpiperidine-1-Carboxylate Hydrochloride (CAS 250714-61-5)

Molecular Formula : C₁₄H₂₀ClN₂O₂

Key Differences :

(3S,4R)-1-(tert-Butoxycarbonyl)-4-Phenylpiperidine-3-Carboxylic Acid (CAS 652971-20-5)

Molecular Formula: C₁₇H₂₃NO₄ Key Differences:

Methyl 1-[(3R,4R)-4-(4-Methylphenylsulfonamido)Piperidin-3-yl]-Pyrrolidine-2-(S)-Carboxylate

Molecular Formula : C₁₉H₂₇N₃O₄S

Key Differences :

- Hybrid Structure : Combines piperidine and pyrrolidine rings.

- Substituents : Sulfonamide (-SO₂NH-) and methyl ester.

- Applications : Sulfonamide enhances hydrogen-bonding capacity, useful in enzyme inhibition studies .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Key Properties/Applications |

|---|---|---|---|---|

| Ethyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate | C₉H₁₇N₂O₃ | 217.24 | Ethyl ester, NH₂, OCH₃ | Drug intermediate, moderate LogP |

| tert-Butyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate | C₁₁H₂₂N₂O₃ | 230.30 | Boc, NH₂, OCH₃ | Amine protection, high stability |

| Ethyl (3S,4R)-1-benzyl-4-hydroxy-3-pyrrolidinecarboxylate | C₁₄H₁₉NO₃ | 249.31 | Benzyl, OH | Conformational studies |

| trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate HCl | C₁₄H₂₀ClN₂O₂ | 292.78 | Benzyl, CH₃ | Enhanced lipophilicity |

Biological Activity

Ethyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound has the molecular formula C₉H₁₈N₂O₃ and a molecular weight of 202.25 g/mol. The compound features a piperidine ring with an amino group at the 4-position and a methoxy group at the 3-position.

Synthesis Overview

The synthesis involves multiple steps, typically including:

- Formation of the piperidine ring through nucleophilic substitution.

- Introduction of functional groups such as the amino and methoxy groups via selective reactions.

- Final esterification to yield the ethyl ester form.

A detailed synthesis pathway can be summarized as follows:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Potassium hydroxide | Base-catalyzed reaction to form the piperidine structure |

| 2 | Sodium hydride in THF | Deprotonation step for further functionalization |

| 3 | Sulfuric acid/Water | Hydrolysis to introduce carboxylic acid functionality |

| 4 | Sodium tris(acetoxy)borohydride | Reduction step to achieve desired stereochemistry |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It is believed to interfere with bacterial cell wall synthesis, although specific mechanisms remain under investigation. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic applications .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit key inflammatory pathways, potentially through modulation of cytokine release or inhibition of inflammatory mediators . This could make it useful in treating conditions characterized by chronic inflammation.

Neuropharmacological Activity

Piperidine derivatives are often explored for their neuropharmacological effects. This compound has been linked to potential benefits in neurodegenerative disorders due to its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown . This inhibition could enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease.

Study on Anticancer Activity

A study published in 2023 investigated the anticancer potential of piperidine derivatives, including this compound. The compound showed promising results in inhibiting cell proliferation in various cancer cell lines, particularly through apoptosis induction mechanisms . The study highlighted the importance of structural modifications in enhancing biological activity.

Comparative Analysis with Related Compounds

A comparative analysis was conducted between this compound and other piperidine derivatives:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Ethyl 4-hydroxypiperidine-2-carboxylate | Moderate antimicrobial activity | Cell wall synthesis inhibition |

| Ethyl 4-methylpiperidine-2-carboxylate | Lower anti-inflammatory potential | Cytokine modulation |

| This compound | High antimicrobial and anti-inflammatory activity | Dual mechanism involving enzyme inhibition |

Q & A

Q. What are the recommended synthetic routes for ethyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate, and how can reaction conditions be optimized for yield and stereoselectivity?

- Methodological Answer : Synthesis typically involves multi-step protocols, including ring formation, functionalization, and stereochemical control. For example, phase-transfer catalysis (PTC) has been used to prepare structurally related piperidine carboxylates, enabling efficient enantioselective synthesis under mild conditions . Optimization may include adjusting solvent polarity (e.g., dichloromethane or THF), temperature (-20°C to room temperature), and chiral auxiliaries to enhance enantiomeric excess (ee). Post-synthetic purification via recrystallization or chiral chromatography is critical to isolate the (3S,4R) isomer .

Q. Which analytical techniques are most effective for confirming the stereochemical configuration and purity of this compound?

- Methodological Answer :

- Chiral HPLC or SFC : Separates enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives), with retention times compared to known standards .

- X-ray Crystallography : Provides definitive stereochemical confirmation, as demonstrated in structural studies of analogous piperidine derivatives .

- NMR Spectroscopy : - and -NMR can identify diastereotopic protons and confirm methoxy/amino group positions. NOESY experiments help validate spatial arrangements .

Q. What are the critical storage conditions to maintain the stability of this compound, and how does degradation affect experimental reproducibility?

- Methodological Answer : Store at -20°C in inert, moisture-free environments (e.g., argon-purged containers) to prevent hydrolysis of the ester group or oxidation of the amino moiety. Prolonged storage at room temperature can lead to racemization or decomposition, altering reactivity in downstream applications (e.g., catalytic assays or medicinal chemistry studies) . Regular purity checks via TLC or LC-MS are advised for stored batches.

Advanced Research Questions

Q. How does the (3S,4R) stereochemistry of ethyl 4-amino-3-methoxypiperidine-1-carboxylate influence its intermolecular interactions in catalytic or biological systems?

- Methodological Answer : The stereochemistry dictates hydrogen-bonding patterns and steric accessibility. For example, the axial 4-amino group in the (3S,4R) configuration may enhance binding to enzyme active sites (e.g., proteases or kinases) compared to its diastereomer. Computational docking studies (using AutoDock Vina or Schrödinger) combined with mutagenesis experiments can map critical interactions . Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) quantifies binding affinities .

Q. What computational strategies can predict the reactivity of this compound in complex reaction environments, and how do they align with experimental observations?

- Methodological Answer :

- Density Functional Theory (DFT) : Models transition states for reactions like nucleophilic substitutions or ester hydrolysis, predicting regioselectivity and energy barriers.

- Molecular Dynamics (MD) Simulations : Assess solvent effects and conformational flexibility during catalysis .

Discrepancies between computational predictions and experimental yields (e.g., in amide coupling reactions) may arise from unaccounted solvent dynamics or catalyst decomposition. Iterative refinement of force fields and reaction parameters improves model accuracy .

Q. How should researchers resolve contradictions between theoretical predictions and empirical data regarding the physicochemical properties of this compound?

- Methodological Answer :

- Systematic Variability Analysis : Test hypotheses through controlled experiments (e.g., varying pH, temperature, or counterion effects). For instance, conflicting solubility data may reflect polymorphic forms, which can be characterized via powder XRD .

- Collaborative Cross-Validation : Compare results across independent labs using standardized protocols (e.g., OECD guidelines for stability testing) .

- Meta-Analysis : Aggregate data from structurally related compounds (e.g., methyl or benzyl piperidine carboxylates) to identify trends in steric/electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.